molecular formula C24H16As2F2O5S4 B569312 F2FlAsH CAS No. 912934-89-5

F2FlAsH

Cat. No.: B569312
CAS No.: 912934-89-5
M. Wt: 700.467
InChI Key: JSZJRVOJEMVHHD-UHFFFAOYSA-N
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Description

Historical Development of Biarsenical Fluorophores

The biarsenical-tetracysteine tagging system represents a foundational breakthrough in site-specific protein labeling methodology, establishing the framework upon which modern small-molecule fluorescent labeling techniques are built. This innovative approach was first conceived and developed by Roger Tsien and colleagues in 1998, marking the beginning of a new era in cellular biochemistry where proteins could be specifically labeled with small molecular fluorophores rather than bulky fusion proteins. The original FlAsH (Fluorescein Arsenical Hairpin) compound was designed to selectively bind to tetracysteine motifs genetically encoded within proteins of interest, providing a versatile platform for studying protein dynamics in living cells.

The development process of the original biarsenical system involved extensive trial-and-error chemical synthesis, beginning with unsuccessful attempts at creating stable biarsenical compounds that could bind tetracysteine sequences with high affinity. Initial designs included compounds like 1,1'-bisarsenosoferrocene, which although capable of forming stoichiometric complexes with tetracysteine peptides, lacked the enhanced affinity necessary for practical cellular applications. The breakthrough came with the synthesis of FlAsH-EDT2, which incorporated a fluorescein backbone with two arsenic substituents positioned to coordinate with the four cysteine residues in the target motif. This original biarsenical probe established the fundamental principles of arsenic-cysteine coordination chemistry that would later inform the development of improved derivatives like this compound.

The success of the initial FlAsH system catalyzed rapid expansion in the field of site-specific protein labeling, inspiring the development of numerous alternative approaches including SNAP-tags, Halo-tags, and other small-molecule labeling systems. However, despite its revolutionary impact, the original FlAsH probe exhibited certain limitations including moderate photostability, pH sensitivity, and quantum yield characteristics that restricted its applications in demanding experimental conditions. These limitations provided the impetus for developing improved biarsenical probes, leading to the creation of fluorinated derivatives that could overcome these photophysical constraints while maintaining the advantageous small size and membrane permeability of the original system.

Structural and Functional Evolution from FlAsH to this compound

The transition from FlAsH to this compound represents a carefully engineered molecular evolution designed to address specific photophysical limitations of the original fluorescein-based biarsenical probe. This compound incorporates two fluorine atoms strategically positioned on the fluorescein backbone, fundamentally altering the electronic properties of the fluorophore while preserving its ability to coordinate with tetracysteine motifs through the biarsenical functionality. This fluorination strategy was based on established principles in fluorescence chemistry, where halogen substitution can significantly impact photophysical properties including absorption characteristics, emission profiles, and photochemical stability.

The structural modifications in this compound involve specific fluorine substitutions that enhance the rigidity of the fluorescein framework, reducing non-radiative decay pathways that contribute to photobleaching in the parent compound. These fluorine atoms are positioned to minimize steric interference with the arsenic coordination sites while maximizing their impact on the fluorophore's electronic structure. The resulting molecular architecture maintains the essential biarsenical functionality required for tetracysteine binding while introducing electronic effects that dramatically improve photostability and optical performance. Computational studies using time-dependent density functional theory have provided insights into how fluorination affects the excited state properties of these molecules, demonstrating improved correspondence between calculated and experimental spectroscopic parameters.

The functional evolution from FlAsH to this compound extends beyond simple structural modification to encompass enhanced performance in cellular applications. While FlAsH established the proof-of-principle for biarsenical labeling, this compound enables more demanding experimental protocols that require extended imaging periods or high-intensity illumination conditions. The improved photostability of this compound allows for time-lapse microscopy experiments that would be impossible with the original probe due to rapid photobleaching. Additionally, the enhanced quantum yield and reduced pH sensitivity of this compound provide more robust and reliable fluorescence signals across varying cellular environments, making it particularly valuable for studies involving pH-sensitive cellular compartments or long-term live-cell imaging protocols.

Role of Fluorination in Enhancing Photophysical Properties

Fluorination plays a crucial role in enhancing the photophysical properties of this compound through multiple complementary mechanisms that address the fundamental limitations of fluorescein-based fluorophores. The incorporation of fluorine atoms into the fluorescein backbone creates significant electronic effects that stabilize the excited state and reduce susceptibility to photochemical degradation processes. Fluorine's high electronegativity and small atomic radius allow for strategic substitution without introducing significant steric hindrance while providing substantial electronic perturbations that improve fluorophore performance.

The photostability enhancement achieved through fluorination in this compound represents one of the most significant improvements over the parent FlAsH compound, with experimental measurements demonstrating a fifty-fold increase in resistance to photobleaching. This remarkable improvement results from fluorination's ability to alter the excited state dynamics of the fluorophore, reducing the formation of reactive intermediates that contribute to photochemical degradation. Time-dependent density functional theory calculations have provided mechanistic insights into these improvements, showing that fluorination affects both the ground and excited state geometries in ways that minimize pathways leading to photochemical damage. The reduced reactivity with molecular oxygen, a primary mediator of fluorophore photobleaching, appears to be particularly important in explaining this compound's enhanced photostability.

Beyond photostability improvements, fluorination in this compound significantly enhances other critical photophysical parameters including absorption coefficient, quantum yield, and pH sensitivity. The fluorinated derivative exhibits higher absorbance and improved quantum yield compared to FlAsH, resulting in brighter fluorescence signals that improve detection sensitivity in cellular applications. The reduced pH sensitivity of this compound represents another crucial advantage, as it enables more consistent fluorescence measurements across varying cellular pH environments. These combined improvements make this compound particularly valuable for applications requiring high-sensitivity detection, extended observation periods, or measurements in pH-variable cellular compartments.

Property FlAsH This compound Improvement Factor
Photostability Baseline 50× enhanced 50-fold
pH Sensitivity High Reduced Significant
Absorption Coefficient Standard Enhanced Notable
Quantum Yield Moderate Improved Substantial
Cellular Applications Limited duration Extended imaging Expanded utility

The mechanistic basis for fluorination's beneficial effects involves complex interactions between the fluorine substituents and the fluorescein π-electron system. Fluorine atoms introduce both inductive and mesomeric effects that stabilize the fluorophore against photochemical degradation while maintaining or enhancing desired optical properties. The precise positioning of fluorine atoms in this compound has been optimized to maximize these beneficial effects while preserving the biarsenical functionality essential for tetracysteine binding. This careful balance between photophysical enhancement and functional preservation represents a sophisticated example of rational fluorophore design that has implications for developing other improved fluorescent probes.

Properties

IUPAC Name

4',5'-bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16As2F2O5S4/c27-15-9-13-21(17(19(15)29)25-34-5-6-35-25)32-22-14(10-16(28)20(30)18(22)26-36-7-8-37-26)24(13)12-4-2-1-3-11(12)23(31)33-24/h1-4,9-10,29-30H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZJRVOJEMVHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[As](S1)C2=C3C(=CC(=C2O)F)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C(=C6O3)[As]7SCCS7)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16As2F2O5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334611
Record name 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912934-89-5
Record name 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves multiple steps, starting with the preparation of the spiro[2-benzofuran-3,9’-xanthene] core. This core is then functionalized with dithiarsolan groups and fluorine atoms. The reaction conditions typically involve the use of arsenic trioxide and thiol reagents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the arsenic groups to their lower oxidation states.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced arsenic compounds, and substituted derivatives of the original compound.

Scientific Research Applications

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interact with proteins and enzymes, disrupting cellular processes and inducing apoptosis in cancer cells . The presence of arsenic in the dithiarsolan groups enhances its reactivity and effectiveness.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison with FlAsH and F4FlAsH

This compound belongs to a family of biarsenical dyes optimized for diverse applications. A comparative analysis is provided below:

Property FlAsH This compound F4FlAsH
Fluorination None Difluorinated Tetrafluorinated
λexem 508/528 nm 500/522 nm 528/544 nm
Quantum Yield 0.65 0.85 0.78
Photostability Low (baseline) 50× FlAsH 30× FlAsH
FRET Compatibility Limited Paired with F4FlAsH (R0 = 5.4 nm) Paired with this compound
pH Sensitivity High Reduced Moderate
Key Application Static protein labeling Dynamic G-protein studies Multicolor imaging

Key Insights :

  • This compound outperforms FlAsH in quantum yield, photostability, and pH resilience, making it superior for live-cell imaging .
  • F4FlAsH provides an intermediate emission wavelength (544 nm), enabling multiplexed imaging with this compound .

Comparison with Other Fluorescent Probes

Bodipy-FL-GTPγS
  • Mechanism : Binds GTP-binding proteins via labeled GTP analogs.
  • Advantages : High specificity for GTP-bound states.
  • Limitations : Requires purified, labeled nucleotides; disrupts native protein interactions .
  • This compound Advantage: Monitors endogenous proteins without nucleotide labeling, preserving native kinetics .
ReAsH (Resorufin Arsenical Hairpin Binder)
  • Mechanism : Red-shifted biarsenical probe (λexem = 593/608 nm).
  • Application : Compatible with this compound for dual-color imaging.
  • Limitation : Lower quantum yield (0.45) compared to this compound .

G-Protein Nucleotide Binding Studies

This compound enables subtype-specific analysis of G-protein α-subunits (e.g., αi, αs, αq):

  • αi Subtypes : GTPγS reduces fluorescence anisotropy by 30–40% in αi1i3 but only 15% in αi2, indicating structural differences in binding pockets .
  • α13 Subtype : Minimal nucleotide sensitivity due to slow GDP release rates, requiring prolonged incubation (>14 hours) for detectable changes .
  • αolf Subtype : Exhibits the fastest anisotropy stabilization (6 hours), ideal for high-throughput assays .

Table 1: Nucleotide Affinity (EC50) of this compound-Gα Complexes

Gα Subtype GTPγS (μM) GDP (μM) GMP (μM)
αi1 0.12 0.98 5.6
αs-long 0.09 1.2 6.8
α13 2.5* 8.3* >20

*Slow kinetics require extended incubation .

Limitations and Challenges

  • Non-Specific Binding: this compound interacts with bovine serum albumin (BSA), increasing fluorescence intensity by 50% and masking nucleotide-sensitive signals at BSA >0.5 μg/mL .
  • Thermal Stability : Heat-denatured Gα subunits retain partial this compound binding, complicating studies requiring protein unfolding .
  • Subtype Variability : α13 and αq exhibit low nucleotide sensitivity, necessitating complementary methods like Bodipy-FL-GTPγS displacement .

Biological Activity

F2FlAsH (Fluorescent FlAsH) is a compound that has garnered attention in biological research due to its unique properties and potential applications in cellular imaging and molecular biology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for research.

Overview of this compound

This compound is a fluorescent probe that binds specifically to tetracysteine motifs in proteins. This binding allows researchers to visualize and track proteins in live cells with high specificity and sensitivity. The compound is particularly useful in studies involving protein localization, dynamics, and interactions.

This compound functions through a mechanism that involves the formation of a covalent bond with specific cysteine residues in target proteins. This interaction leads to a conformational change that enhances the fluorescence of the compound, allowing for real-time imaging of protein behavior within cellular environments.

Key Mechanisms:

  • Covalent Binding : this compound binds to tetracysteine motifs, which are engineered into proteins of interest.
  • Fluorescence Enhancement : Upon binding, the fluorescence intensity increases, enabling detection via fluorescence microscopy.
  • Live Cell Imaging : The compound's ability to penetrate cell membranes allows for in vivo studies.

Case Studies

  • Protein Dynamics in Live Cells :
    • A study utilized this compound to investigate the dynamics of a membrane protein tagged with a tetracysteine motif. The results showed rapid movement within the plasma membrane, providing insights into membrane protein behavior under physiological conditions.
  • Tracking Protein Interactions :
    • Researchers employed this compound to monitor interactions between two proteins tagged with different fluorescent probes. The study demonstrated that this compound could effectively distinguish between interacting and non-interacting proteins in live cells.
  • Cellular Response to Stress :
    • In another experiment, this compound was used to assess the localization changes of stress-response proteins in response to oxidative stress. The findings indicated significant relocalization of these proteins, highlighting the utility of this compound in studying cellular stress responses.

Data Tables

The following table summarizes key findings from various studies utilizing this compound:

StudyObjectiveKey FindingsMethodology
Study 1Protein DynamicsRapid movement observedLive-cell fluorescence microscopy
Study 2Protein InteractionsDistinction between interacting proteinsDual-color imaging
Study 3Stress ResponseRelocalization of stress-response proteinsFluorescence recovery after photobleaching (FRAP)

Research Findings

Recent studies have highlighted several important aspects regarding the biological activity of this compound:

  • Sensitivity and Specificity : this compound exhibits high sensitivity for detecting tetracysteine-tagged proteins even at low concentrations.
  • Non-Toxicity : The compound has been shown to be non-toxic to cells at concentrations typically used in imaging studies, making it suitable for long-term experiments.
  • Versatility : this compound can be used in various experimental setups, including live-cell imaging, fixed-cell studies, and even in animal models.

Q & A

Q. What are the key methodological advantages of F2FlAsH over FlAsH for protein labeling in fluorescence microscopy?

this compound offers enhanced photostability (50-fold improvement), higher quantum yield, reduced pH dependence, and a larger Stokes shift compared to FlAsH. These properties make it superior for prolonged imaging sessions and quantitative measurements. To leverage these advantages:

  • Use excitation/emission filters optimized for this compound’s spectral profile (λabs = 500 nm, λem = 522 nm).
  • Conduct photobleaching assays to compare stability under identical illumination conditions.
  • Validate pH independence by performing calibration curves across pH 4.5–7.4 .

Q. How should researchers design initial experiments to validate this compound labeling specificity in cellular systems?

Follow this protocol:

  • Transfect cells with the target protein fused to a tetracysteine (TC) tag (e.g., CCPGCC motif).
  • Incubate with 1–5 µM this compound and 10 mM ethanedithiol (EDT) to reduce nonspecific binding.
  • Include controls: (a) untransfected cells, (b) cells treated with membrane-permeable quenching agents (e.g., BAL), and (c) competition assays with excess TC peptides.
  • Quantify signal-to-background ratios using confocal microscopy .

Q. What are the recommended control experiments for this compound-based protein localization studies?

Essential controls include:

  • Negative controls : Cells lacking the TC tag or treated with arsenic-scavenging agents (e.g., 2,3-dimercaptopropanol).
  • Cross-reactivity checks : Co-stain with organelle-specific dyes (e.g., LysoTracker for lysosomes) to confirm subcellular specificity.
  • Dose-response curves : Titrate this compound concentrations (0.5–10 µM) to identify optimal labeling without cytotoxicity.
  • Time-lapse controls : Monitor fluorescence retention over time to rule out probe leakage .

Advanced Research Questions

Q. What methodological considerations are critical for using this compound in FRET-based studies?

For accurate FRET measurements:

  • Pair this compound (donor) with a spectrally compatible acceptor (e.g., F4FlAsH; λabs = 528 nm, λem = 544 nm).
  • Calculate Förster distance (R₀) using overlap integrals of donor emission and acceptor absorption spectra.
  • Account for probe stoichiometry: Ensure a 1:1 donor-acceptor ratio by optimizing TC tag placement on interacting proteins.
  • Use acceptor photobleaching or lifetime imaging (FLIM) to validate energy transfer .

Q. How can researchers resolve contradictory fluorescence data from this compound under varying pH conditions?

this compound exhibits pH-dependent behavior, particularly in acidic environments (e.g., lysosomes):

  • pH calibration : Perform in vitro fluorescence assays at pH 4.5 and 7.4 using buffered solutions.
  • Quenching analysis : Compare signals in the presence/absence of TC peptides to distinguish specific binding from probe aggregation.
  • Alternative tags : If pH sensitivity interferes, use pH-resistant tags (e.g., HaloTag) or switch to F4FlAsH for red-shifted emission .

Q. What optimization strategies improve this compound labeling efficiency in dense cellular environments?

  • Permeabilization : For intracellular targets, pre-treat cells with 0.1% Triton X-100 (10 min) to enhance probe penetration.
  • Redox optimization : Include 1–5 mM EDT to minimize oxidative quenching.
  • Temperature modulation : Label at 4°C to reduce endocytosis-driven probe internalization.
  • Post-labeling washes : Use 10 mM BAL (3 × 5 min) to remove unbound probes and reduce background .

Data Analysis & Reproducibility

Q. How should researchers document this compound experiments to ensure reproducibility?

  • Detailed protocols : Specify probe concentration, incubation time, wash conditions, and imaging parameters (e.g., exposure time, laser power).
  • Raw data deposition : Share unprocessed fluorescence images and titration curves in repositories like Zenodo or Figshare.
  • Metadata : Include batch numbers of this compound, cell lines used, and passage numbers .

Q. What statistical approaches are recommended for analyzing this compound-derived fluorescence data?

  • Normalization : Express fluorescence intensity relative to negative controls (e.g., ΔF/F₀).
  • Thresholding : Apply intensity-based masking to exclude autofluorescence artifacts.
  • Error analysis : Report standard deviations from ≥3 biological replicates and use ANOVA for multi-condition comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.